molecular formula C22H30N2O3S B2454494 4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955777-51-2

4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2454494
CAS No.: 955777-51-2
M. Wt: 402.55
InChI Key: CUZKSEAQPNFCOX-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H30N2O3S and its molecular weight is 402.55. The purity is usually 95%.
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Properties

IUPAC Name

4-methoxy-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O3S/c1-4-13-24-14-5-6-19-16-18(7-9-21(19)24)11-12-23-28(25,26)20-8-10-22(27-3)17(2)15-20/h7-10,15-16,23H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUZKSEAQPNFCOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C20H28N2O3S
  • Molecular Weight : 364.52 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial effects. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis.
  • Antiviral Activity : Research indicates that derivatives of sulfonamides can inhibit viral replication. For instance, related compounds have been evaluated for their effectiveness against Hepatitis B virus (HBV) and other viral pathogens .

Pharmacological Effects

  • Antibacterial Activity :
    • Studies have demonstrated that sulfonamide derivatives can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria.
    • The mechanism involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), crucial in folate biosynthesis.
  • Antiviral Activity :
    • Compounds structurally similar to this compound have shown promising results in vitro against HBV by increasing intracellular levels of APOBEC3G, a cellular protein that inhibits viral replication .
  • Cytotoxicity Studies :
    • Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies.

Study 1: Antiviral Efficacy Against HBV

In a controlled laboratory setting, a derivative similar to the target compound was tested for its antiviral properties against HBV. The study demonstrated a significant reduction in viral load in treated HepG2 cells compared to untreated controls. The compound's ability to enhance APOBEC3G levels was identified as a key mechanism contributing to its antiviral effects .

Study 2: Antibacterial Activity Profile

A series of experiments were conducted to evaluate the antibacterial efficacy of various sulfonamide derivatives. The results indicated that the target compound exhibited potent inhibitory effects against both methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli strains. Minimum inhibitory concentrations (MICs) were determined to be significantly lower than those of standard antibiotics .

Data Tables

Activity Type Target Pathogen/Cell Line IC50 (µM) Mechanism
AntibacterialMRSA0.5Inhibition of DHPS
AntiviralHBV0.8Enhancement of APOBEC3G levels
CytotoxicityHeLa Cells1.5Induction of apoptosis

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